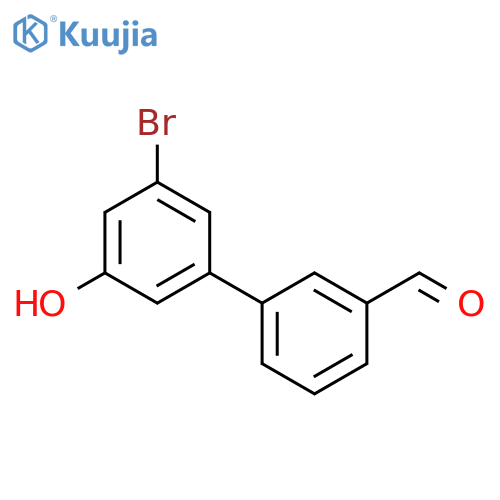

Cas no 1261964-08-2 (3-Bromo-5-(3-formylphenyl)phenol)

1261964-08-2 structure

商品名:3-Bromo-5-(3-formylphenyl)phenol

CAS番号:1261964-08-2

MF:C13H9BrO2

メガワット:277.113363027573

MDL:MFCD18316037

CID:2766390

PubChem ID:53221760

3-Bromo-5-(3-formylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde

- 3-BROMO-5-(3-FORMYLPHENYL)PHENOL

- DTXSID00686363

- MFCD18316037

- 1261964-08-2

- 3-Bromo-5-(3-formylphenyl)phenol, 95%

- 3-Bromo-5-(3-formylphenyl)phenol

-

- MDL: MFCD18316037

- インチ: InChI=1S/C13H9BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H

- InChIKey: KLVZPCRDCZWGPO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 275.97859Da

- どういたいしつりょう: 275.97859Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-Bromo-5-(3-formylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322243-5 g |

3-Bromo-5-(3-formylphenyl)phenol, 95%; . |

1261964-08-2 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB322243-5g |

3-Bromo-5-(3-formylphenyl)phenol, 95%; . |

1261964-08-2 | 95% | 5g |

€1159.00 | 2025-02-21 |

3-Bromo-5-(3-formylphenyl)phenol 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1261964-08-2 (3-Bromo-5-(3-formylphenyl)phenol) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261964-08-2)

清らかである:99%

はかる:5g

価格 ($):687.0